(3-Nitro-5-(trifluoromethyl)phenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 5-position on the phenyl ring, along with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(trifluoromethyl)phenyl)piperazine typically involves the nitration of a trifluoromethyl-substituted phenylpiperazine. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 1-(3-(trifluoromethyl)phenyl)piperazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Reduction: (3-Amino-5-(trifluoromethyl)phenyl)piperazine.
Substitution: Various substituted phenylpiperazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Nitro-5-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Trifluoromethylphenyl)piperazine: Lacks the nitro group, resulting in different chemical and biological properties.
(3-Nitrophenyl)piperazine: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(3-Nitro-5-(trifluoromethyl)phenyl)piperazine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic and steric effects.
Eigenschaften
Molekularformel |
C11H12F3N3O2 |
---|---|
Molekulargewicht |
275.23 g/mol |
IUPAC-Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-5-9(7-10(6-8)17(18)19)16-3-1-15-2-4-16/h5-7,15H,1-4H2 |
InChI-Schlüssel |
CIAWNQYMJIJLCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.